Corrosion Inhibition: DFT Study Ranking
In a computational study evaluating five benzoxazole derivatives for their potential as mild steel corrosion inhibitors, 2-phenylbenzoxazole (PBZ), which shares the key 2-phenyl structural feature with 5-phenyl-2-benzoxazolethiol, demonstrated the highest inhibitory effect [1]. This ranking was based on calculated quantum chemical parameters including HOMO/LUMO energies, energy gap, and global hardness, with PBZ showing the most favorable values for strong surface adsorption. The presence of the phenyl group significantly enhances the molecule's electron-donating ability and planar adsorption geometry compared to the unsubstituted benzoxazole (BZ) or 2-methylbenzoxazole (MBZ).
| Evidence Dimension | Theoretical corrosion inhibition efficiency ranking |
|---|---|
| Target Compound Data | Highest ranking among five tested derivatives for 2-phenylbenzoxazole (PBZ), a close structural analog |
| Comparator Or Baseline | Benzoxazole (BZ), 2-methylbenzoxazole (MBZ), 6-Nitro-1,3-benzoxazole (NBZ), 2-benzoxazolethiol (BZT) |
| Quantified Difference | PBZ > NBZ > BZT > MBZ > BZ (Ranking) |
| Conditions | DFT calculations at B3LYP/6-31G* level in gas phase |
Why This Matters
This study provides a strong theoretical basis for selecting a 2-phenyl-substituted benzoxazole scaffold over simpler analogs for corrosion inhibition research and development.
- [1] Odozi, N. W. (2021). Inhibitory effect of some benzoxazole derivatives on corrosion of mild steel: a computational study. Journal of Science Research, 16(1), 6. View Source
